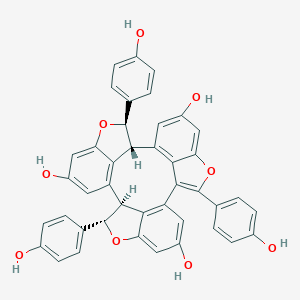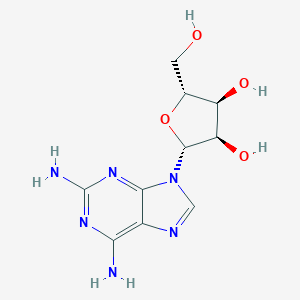
2-Chloro-4-ethylpyridine
Overview
Description
2-Chloro-4-ethylpyridine (CEP) is an organochlorine compound that is widely used in various scientific and industrial applications. It is a colourless liquid with a pungent odour and is soluble in most organic solvents. CEP is used as a precursor in the synthesis of various organic compounds and is also used as a catalyst in organic reactions. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Scientific Research Applications
Corrosion Inhibition
The adsorption of 4-ethylpyridine on steel surfaces has been shown to reduce corrosion rates by 80%, making it a valuable material in corrosion prevention (Annand, Hurd, & Hackerman, 1965).
Pharmaceutical Applications
2-ethylpyridine-4-carbothioamide demonstrates potential as an anti-tubercular agent due to its stable vibrational spectroscopic properties (Muthu, Ramachandran, & Uma maheswari, 2012).
Chromatography
In supercritical fluid chromatography, polymer-based pyridine stationary phases offer improved chromatographic performance and selectivity, thanks to their ability to retain substances and shield residual silanol groups (West et al., 2018).
Chemical Complexes
The formation of syn- and anti-forms of iodo bridged dinuclear complexes in solution is influenced by the electronic and steric effects of pyridine substituents in [PtMe3L2I] complexes (Ghosh, Lentz, & Schlecht, 2015).
Electrowinning
The combination of antimony with 4-ethylpyridine enhances current efficiency and zinc morphology in zinc electrowinning from acidic sulfate solutions (Das, Singh, & Hefter, 1997).
Antimicrobial Studies
Some synthesized compounds with 4-ethylpyridine exhibit significant antimicrobial activity against bacteria and fungi, particularly compounds 8c and 8d (Gaonkar, Rai, & Prabhuswamy, 2006).
Catalysis and Coordination Chemistry
Various studies have explored the roles of 4-ethylpyridine and related compounds in the formation of coordination complexes, catalysis, and magnetic properties in chemistry, further highlighting the versatility of this compound in scientific research.
Mechanism of Action
The mechanism of action of “2-Chloro-4-ethylpyridine” is not explicitly mentioned in the sources. However, pyridine compounds often interact with biological systems in various ways, depending on their functional groups .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZPTMALUBBXRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394697 | |
| Record name | 2-chloro-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40325-11-9 | |
| Record name | 2-chloro-4-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)



![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-yn-1-ol](/img/structure/B16347.png)




![4-[(1-Methylcyclohexyl)methoxy]aniline](/img/structure/B16364.png)
